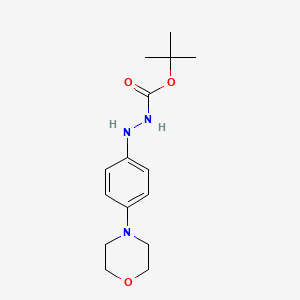

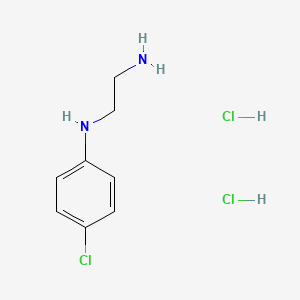

N1-(4-Chloro-phenyl)-ethane-1,2-diamine dihydrochloride

Overview

Description

The compound “N1-(4-Chloro-phenyl)-ethane-1,2-diamine dihydrochloride” is a derivative of ethane-1,2-diamine, which is a type of alkylamine. It has a phenyl group substituted with a chlorine atom attached to one of the nitrogen atoms .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through nucleophilic substitution reactions or through the reaction of amines with alkyl halides .Molecular Structure Analysis

The compound likely has a linear segment (the ethane-1,2-diamine part) with a phenyl ring (the 4-chloro-phenyl part) extending from one of the nitrogen atoms. The presence of the chlorine atom on the phenyl ring would make that part of the molecule more electronegative .Chemical Reactions Analysis

Amines, such as this compound, can participate in a variety of chemical reactions, including acid-base reactions, nucleophilic substitutions, and reactions with carbonyl compounds .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar amine groups and the polarizable phenyl ring could influence its solubility, boiling point, and melting point .Scientific Research Applications

Catalytic Applications

N1-(4-Chloro-phenyl)-ethane-1,2-diamine dihydrochloride and its derivatives have been utilized as catalysts in various chemical reactions. The compound has been involved in the synthesis of complex organic compounds through multicomponent reactions, demonstrating its versatility and efficiency in promoting chemical transformations. For instance, a study highlighted its catalytic activity in the production of specific organic compounds like 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s and 12-aryl-8,9,10,12-tetrahydrobenzo[a]xanthen-11-ones (Zare et al., 2017).

Structural and Coordination Chemistry

The compound has been integral in the synthesis and structural analysis of copper(I) complexes. These complexes, characterized by various spectroscopic techniques and crystal structure analyses, demonstrate the compound's role in forming structurally significant and potentially functional chemical entities. For example, the research detailed the synthesis, characterization, and structural features of copper(I) complexes with ligands derived from N1-(4-Chloro-phenyl)-ethane-1,2-diamine, showcasing its utility in coordination chemistry (Dehghanpour et al., 2009).

Mechanism of Action

Target of Action

Similar compounds have been reported to exhibit antimicrobial and antiproliferative activities .

Mode of Action

It is known that similar compounds interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Related compounds have been shown to affect various biochemical pathways, leading to downstream effects such as antimicrobial and antiproliferative activities .

Result of Action

Similar compounds have been reported to exhibit significant effects on both allergic asthma and allergic itching .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

N1-(4-Chloro-phenyl)-ethane-1,2-diamine dihydrochloride plays a vital role in biochemical reactions. It interacts with enzymes such as glutathione peroxidase and glutathione reductase, enhancing their activity and contributing to the reduction of oxidative stress . This compound also binds to catalase, aiding in the scavenging of hydrogen peroxide . These interactions highlight its potential as an antioxidant and its role in maintaining cellular redox balance.

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It has been shown to protect dopaminergic neurons from oxidative stress by reducing reactive oxygen species levels and boosting the glutathione system . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism, contributing to improved cell function and resilience against oxidative damage.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with key biomolecules. It enhances the activity of enzymes involved in glutathione metabolism, such as glutathione peroxidase and glutathione reductase . By binding to these enzymes, the compound facilitates the reduction of hydrogen peroxide and other reactive oxygen species, thereby protecting cells from oxidative damage. This mechanism underscores its potential as a therapeutic agent for conditions associated with oxidative stress.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits stability under controlled conditions, maintaining its biochemical activity for extended periods . Its degradation products and long-term effects on cellular function require further investigation. Studies have shown that prolonged exposure to this compound can lead to sustained antioxidant effects, but potential adverse effects need to be carefully monitored.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial antioxidant properties without significant toxicity . Higher doses may lead to adverse effects, including potential toxicity and disruption of normal cellular functions . It is essential to determine the optimal dosage range to maximize therapeutic benefits while minimizing risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as glutathione peroxidase and glutathione reductase, influencing the glutathione metabolism pathway . This compound also affects metabolic flux and metabolite levels, contributing to the maintenance of cellular redox balance and protection against oxidative stress.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . The compound is efficiently taken up by cells and distributed to various cellular compartments, including the cytoplasm and mitochondria . Its localization and accumulation within these compartments are crucial for its antioxidant activity and protective effects against oxidative damage.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound is primarily localized in the cytoplasm and mitochondria, where it interacts with key enzymes involved in oxidative stress response . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to these specific compartments, enhancing its efficacy as an antioxidant.

Properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for N1-(4-Chloro-phenyl)-ethane-1,2-diamine dihydrochloride involves the reaction of 4-chloroaniline with 1,2-dibromoethane followed by reduction of the resulting intermediate with sodium borohydride. The final product is obtained by treatment of the intermediate with hydrochloric acid.", "Starting Materials": [ "4-chloroaniline", "1,2-dibromoethane", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "Step 1: 4-chloroaniline is reacted with 1,2-dibromoethane in the presence of a base such as potassium carbonate to form N-(4-chlorophenyl)ethane-1,2-diamine.", "Step 2: The intermediate is then reduced with sodium borohydride in the presence of a solvent such as ethanol to form N-(4-chlorophenyl)ethane-1,2-diamine dihydrobromide.", "Step 3: The dihydrobromide is treated with hydrochloric acid to form the final product, N1-(4-Chloro-phenyl)-ethane-1,2-diamine dihydrochloride." ] } | |

CAS No. |

1965309-94-7 |

Molecular Formula |

C8H12Cl2N2 |

Molecular Weight |

207.10 g/mol |

IUPAC Name |

N'-(4-chlorophenyl)ethane-1,2-diamine;hydrochloride |

InChI |

InChI=1S/C8H11ClN2.ClH/c9-7-1-3-8(4-2-7)11-6-5-10;/h1-4,11H,5-6,10H2;1H |

InChI Key |

HMEKICJTPQRANP-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1NCCN)Cl.Cl.Cl |

Canonical SMILES |

C1=CC(=CC=C1NCCN)Cl.Cl |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

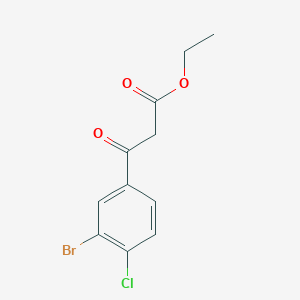

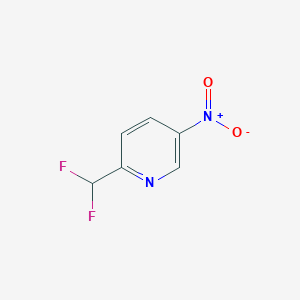

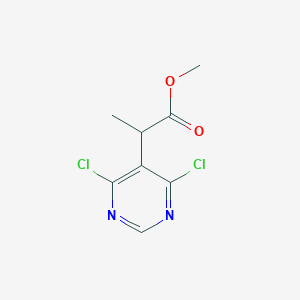

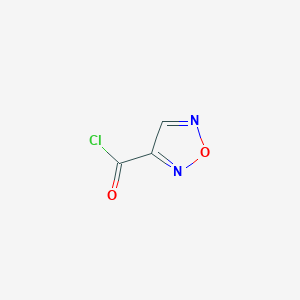

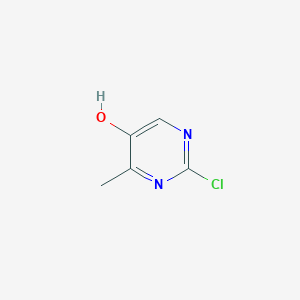

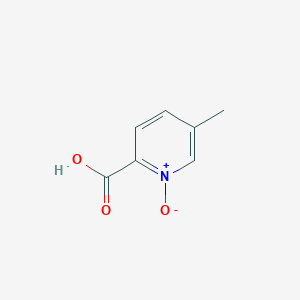

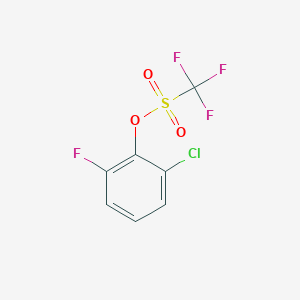

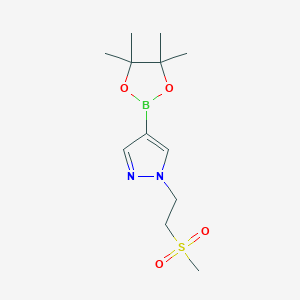

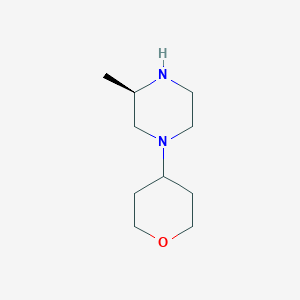

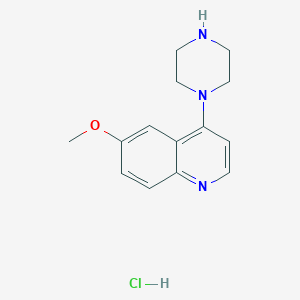

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.